2-methylazocane hydrochloride

CAS No.: 121599-73-3

Cat. No.: VC7419707

Molecular Formula: C8H18ClN

Molecular Weight: 163.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 121599-73-3 |

|---|---|

| Molecular Formula | C8H18ClN |

| Molecular Weight | 163.69 |

| IUPAC Name | 2-methylazocane;hydrochloride |

| Standard InChI | InChI=1S/C8H17N.ClH/c1-8-6-4-2-3-5-7-9-8;/h8-9H,2-7H2,1H3;1H |

| Standard InChI Key | BUMCZTLYPZJDEE-UHFFFAOYSA-N |

| SMILES | CC1CCCCCCN1.Cl |

Introduction

Chemical Identity and Structural Considerations

Nomenclature and Molecular Structure

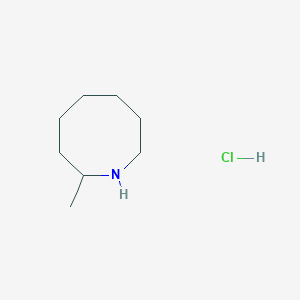

The term "2-methylazocane hydrochloride" refers to a protonated azocane derivative (C₈H₁₈ClN) with the following features:

-

Azocane backbone: An eight-membered saturated ring containing one nitrogen atom.

-

Methyl substituent: Located at the 2-position relative to the nitrogen.

-

Hydrochloride salt: Formed via acid-base reaction between the amine and hydrochloric acid.

Notably, the distinction between azocane (8-membered) and azepane (7-membered) is critical. Public databases such as PubChem ( ) document 2-methylazepane hydrochloride (C₇H₁₆ClN), but no entries explicitly describe the eight-membered analog. This discrepancy suggests either a nomenclature error in the query or the compound’s rarity in published research.

Table 1: Structural Comparison of Azepane and Azocane Derivatives

Physicochemical Properties (Inferred from Analogous Compounds)

Solubility and Stability

Data for 2-methylazepane hydrochloride ( ) suggest:

-

Solubility: High solubility in polar solvents (water, methanol) due to ionic character.

-

Stability: Hygroscopic solid requiring storage at <15°C to prevent decomposition .

For 2-methylazocane hydrochloride, solubility may decrease slightly due to the larger hydrophobic ring, though the hydrochloride salt would still enhance aqueous compatibility.

Spectroscopic Characteristics

-

NMR: The parent azepane derivative exhibits distinct proton environments for the methyl group (δ ~1.2 ppm) and ring protons (δ ~2.5–3.0 ppm) . An eight-membered ring would likely show upfield shifts for equatorial protons due to reduced ring strain.

-

IR: Strong N–H stretching (2500–3000 cm⁻¹) and C–N vibrations (1100–1250 cm⁻¹) are expected.

| Precaution | Implementation Example |

|---|---|

| Personal Protective Equipment (PPE) | Nitrile gloves, goggles, lab coat |

| Ventilation | Fume hood with ≥100 ft/min face velocity |

| First Aid | Flush eyes/skin with water for 15 minutes |

Research Gaps and Future Directions

Unanswered Questions

-

Synthetic Routes: Can ring-expansion reactions or template-assisted cyclizations yield 2-methylazocane hydrochloride efficiently?

-

Thermodynamic Stability: How does ring size affect the compound’s resistance to hydrolysis or oxidation?

-

Biological Screening: Are azocane derivatives viable candidates for drug discovery pipelines?

Methodological Recommendations

-

Computational Modeling: DFT studies to compare azepane/azocane conformation dynamics.

-

High-Throughput Screening: Evaluate bioactivity against microbial or cancer cell lines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume